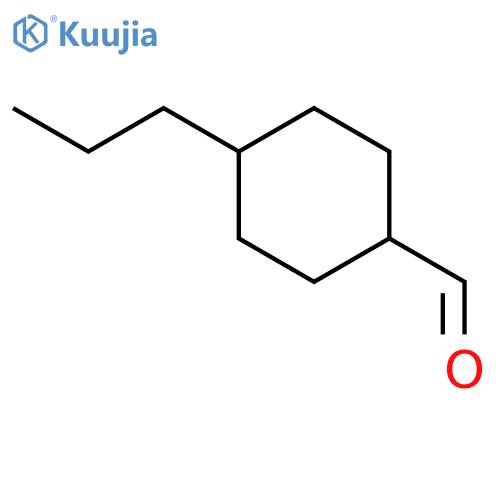Cas no 209735-40-0 (4-propylcyclohexane-1-carbaldehyde)

209735-40-0 structure
商品名:4-propylcyclohexane-1-carbaldehyde
4-propylcyclohexane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- Cyclohexanecarboxaldehyde,4-propyl-
- 4-propylCyclohexanecarboxaldehyde
- 4-Propylcyclohexanecarbaldehyde
- LogP
- EN300-112265
- 209735-40-0
- 4-propylcyclohexane carboaldehyde
- trans 4-propylcyclohexane-1-carbaldehyde
- Z1268606355
- OZKLOXFZSOVSRA-UHFFFAOYSA-N
- 80361-78-0
- A1-03304
- SCHEMBL8488915
- Cyclohexanecarboxaldehyde, 4-propyl- (9CI)
- AKOS015258176
- 4-propylcyclohexane-1-carbaldehyde
- Cyclohexanecarboxaldehyde, 4-propyl-, trans-
- DTXSID20579586
- A1-03302
- SCHEMBL1300087
- DB-340430
-
- インチ: InChI=1S/C10H18O/c1-2-3-9-4-6-10(8-11)7-5-9/h8-10H,2-7H2,1H3
- InChIKey: OZKLOXFZSOVSRA-UHFFFAOYSA-N
- ほほえんだ: CCCC1CCC(C=O)CC1
計算された属性
- せいみつぶんしりょう: 154.13584
- どういたいしつりょう: 154.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 密度みつど: 0.923
- ふってん: 215.7°C at 760 mmHg
- フラッシュポイント: 72.3°C
- 屈折率: 1.489
- PSA: 17.07
4-propylcyclohexane-1-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-112265-5.0g |
4-propylcyclohexane-1-carbaldehyde |
209735-40-0 | 95% | 5g |
$2193.0 | 2023-06-09 | |
| Enamine | EN300-112265-0.05g |
4-propylcyclohexane-1-carbaldehyde |
209735-40-0 | 95% | 0.05g |
$175.0 | 2023-10-26 | |
| Enamine | EN300-112265-0.5g |
4-propylcyclohexane-1-carbaldehyde |
209735-40-0 | 95% | 0.5g |
$591.0 | 2023-10-26 | |
| Enamine | EN300-112265-0.1g |
4-propylcyclohexane-1-carbaldehyde |
209735-40-0 | 95% | 0.1g |
$262.0 | 2023-10-26 | |
| Enamine | EN300-112265-0.25g |
4-propylcyclohexane-1-carbaldehyde |
209735-40-0 | 95% | 0.25g |
$374.0 | 2023-10-26 | |
| TRC | B524700-100mg |
4-propylcyclohexane-1-carbaldehyde |
209735-40-0 | 100mg |
$ 295.00 | 2022-06-07 | ||
| TRC | B524700-50mg |
4-propylcyclohexane-1-carbaldehyde |
209735-40-0 | 50mg |
$ 185.00 | 2022-06-07 | ||
| Enamine | EN300-112265-10.0g |
4-propylcyclohexane-1-carbaldehyde |
209735-40-0 | 95% | 10g |
$3254.0 | 2023-06-09 | |
| Enamine | EN300-112265-10g |
4-propylcyclohexane-1-carbaldehyde |
209735-40-0 | 95% | 10g |
$3254.0 | 2023-10-26 | |
| Aaron | AR00BPBW-500mg |
Cyclohexanecarboxaldehyde, 4-propyl- (9CI) |
209735-40-0 | 95% | 500mg |
$838.00 | 2023-12-15 |
4-propylcyclohexane-1-carbaldehyde 関連文献
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
209735-40-0 (4-propylcyclohexane-1-carbaldehyde) 関連製品
- 16630-91-4(2-Methylheptanal)
- 19009-56-4(2-METHYL-1-DECANAL)
- 186971-92-6(1,4-Cyclohexanedicarboxaldehyde, trans- (9CI))
- 26254-92-2(2-Ethyl-3-methylbutanal)
- 6688-11-5(Cyclooctanecarbaldehyde)
- 110-41-8(2-METHYLUNDECANAL)
- 18459-51-3(Hexanal, 2-butyl-)
- 2043-61-0(cyclohexanecarbaldehyde)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
